1-[(3-fluorophenyl)carbonyl]-4-(phenylmethyl)piperazine
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Overview
Description
1-[(3-fluorophenyl)carbonyl]-4-(phenylmethyl)piperazine is an organic compound with the molecular formula C18H19FN2O It is a derivative of piperazine, a chemical structure commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)carbonyl]-4-(phenylmethyl)piperazine typically involves the reaction of 4-benzylpiperazine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)carbonyl]-4-(phenylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-[(3-fluorophenyl)carbonyl]-4-(phenylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)carbonyl]-4-(phenylmethyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazin-1-yl)(3-chlorophenyl)methanone
- (4-Benzylpiperazin-1-yl)(3-bromophenyl)methanone
- (4-Benzylpiperazin-1-yl)(3-iodophenyl)methanone
Uniqueness
1-[(3-fluorophenyl)carbonyl]-4-(phenylmethyl)piperazine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C18H19FN2O |
---|---|
Molecular Weight |
298.4g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C18H19FN2O/c19-17-8-4-7-16(13-17)18(22)21-11-9-20(10-12-21)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
InChI Key |
WHUZFNGXGYSMDP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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